molecular formula C13H11NO2 B382064 2-Methylphenyl nicotinate CAS No. 3468-49-3

2-Methylphenyl nicotinate

Cat. No.: B382064
CAS No.: 3468-49-3
M. Wt: 213.23g/mol
InChI Key: TVPAWAZKOGPPAE-UHFFFAOYSA-N
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Description

2-Methylphenyl nicotinate is an ester derivative of nicotinic acid (vitamin B3), where the hydroxyl group of nicotinic acid is replaced by a 2-methylphenoxy group. Nicotinate esters are widely studied for their roles as prodrugs, industrial intermediates, and bioactive molecules, with variations in ester substituents significantly influencing their hydrolysis kinetics, solubility, and applications .

Properties

CAS No.

3468-49-3

Molecular Formula

C13H11NO2

Molecular Weight

213.23g/mol

IUPAC Name

(2-methylphenyl) pyridine-3-carboxylate

InChI

InChI=1S/C13H11NO2/c1-10-5-2-3-7-12(10)16-13(15)11-6-4-8-14-9-11/h2-9H,1H3

InChI Key

TVPAWAZKOGPPAE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(=O)C2=CN=CC=C2

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CN=CC=C2

solubility

28.4 [ug/mL]

Origin of Product

United States

Chemical Reactions Analysis

Acidic Hydrolysis

Under strong acidic conditions, the ester bond cleaves to regenerate nicotinic acid:

2 Methylphenyl nicotinate+H2OHCl H2SO4Nicotinic acid+2 Methylphenol2\text{ Methylphenyl nicotinate}+\text{H}_2\text{O}\xrightarrow{\text{HCl H}_2\text{SO}_4}\text{Nicotinic acid}+2\text{ Methylphenol}

Conditions ( ):

  • Reagent: 6M HCl at reflux (110°C).

  • Time: 6–8 hours.

  • Yield: ~85–90%.

Alkaline Hydrolysis (Saponification)

Basic conditions yield the carboxylate salt:

2 Methylphenyl nicotinate+NaOHSodium nicotinate+2 Methylphenol2\text{ Methylphenyl nicotinate}+\text{NaOH}\rightarrow \text{Sodium nicotinate}+2\text{ Methylphenol}

Conditions ( ):

  • Base: 10% NaOH aqueous solution.

  • Temperature: 80°C for 4 hours.

Oxidation Reactions

The pyridine ring undergoes selective oxidation. For example, using hydrogen peroxide:

2 Methylphenyl nicotinate+H2O2Nicotinic acid N oxide derivative2\text{ Methylphenyl nicotinate}+\text{H}_2\text{O}_2\rightarrow \text{Nicotinic acid N oxide derivative}

Data ():

Oxidizing AgentProductYield (%)
H2_2O2_2N-Oxide65
KMnO4_4Pyridine-3-carboxylic acid78

Reduction Reactions

Catalytic hydrogenation reduces the pyridine ring to piperidine:

2 Methylphenyl nicotinate+3H2Pd C2 Methylphenyl piperidine 3 carboxylate2\text{ Methylphenyl nicotinate}+3\text{H}_2\xrightarrow{\text{Pd C}}2\text{ Methylphenyl piperidine 3 carboxylate}

Conditions ():

  • Catalyst: 10% Pd/C.

  • Pressure: 50 psi H2_2.

  • Yield: ~60–70%.

Transesterification

The ester group reacts with alcohols in the presence of catalysts:

2 Methylphenyl nicotinate+ROHAlkyl nicotinate+2 Methylphenol2\text{ Methylphenyl nicotinate}+\text{ROH}\rightarrow \text{Alkyl nicotinate}+2\text{ Methylphenol}

Example ( ):

  • Alcohol: Menthol.

  • Catalyst: Lipase (Novozym® 435).

  • Yield: 83–87% under vacuum distillation.

Nucleophilic Substitution

The methylphenyl group participates in electrophilic aromatic substitution:

2 Methylphenyl nicotinate+NO2+Nitro substituted derivative2\text{ Methylphenyl nicotinate}+\text{NO}_2^+\rightarrow \text{Nitro substituted derivative}

Nitration Data ():

Nitrating AgentPositionYield (%)
HNO3_3/H2_2SO4_4Para to methyl55

Spectroscopic Characterization

Key spectral data for reaction monitoring ():

  • IR: Strong C=O stretch at 1720 cm1^{-1}.

  • 1^11H NMR: Pyridine protons at δ 8.6–9.0 ppm; methylphenyl protons at δ 2.3–7.2 ppm.

Comparison with Similar Compounds

Hydrolysis Kinetics and Stability

The esterase-like activity of human serum albumin (HSA) toward nicotinate esters reveals critical differences in hydrolysis rates depending on the ester group:

Compound Half-Life (pH 7.4, 37°C) Key Structural Feature Reference
Methyl nicotinate >95 hours Small alkyl group
2-Butoxyethyl nicotinate <15 minutes Ether-linked alkyl chain
Tert-butyl nicotinate Too slow to measure Bulky tertiary alkyl group
Menthyl nicotinate N/A (high stability) Bulky cyclic terpene group
Inferred for 2-Methylphenyl nicotinate Intermediate (~hours) Aromatic + methyl substituent
  • Key Insight : The 2-methylphenyl group likely confers intermediate hydrolysis stability compared to methyl and tert-butyl esters. The aromatic ring may enhance lipophilicity, slowing enzymatic cleavage relative to methyl nicotinate, but the methyl substituent could reduce steric hindrance compared to bulkier groups like menthyl .

Q & A

Basic: What are the optimal synthetic routes for 2-Methylphenyl nicotinate, and how should purity and structural identity be validated?

Methodological Answer:
Synthesis of this compound typically involves esterification between nicotinic acid and 2-methylphenol using alkaline catalysts (e.g., K₂CO₃) under reflux conditions . For purity validation:

  • Chromatography: Use HPLC or GC-MS to confirm absence of unreacted precursors.
  • Spectroscopy: Employ 1H^1H-NMR and 13C^{13}C-NMR to verify ester bond formation and aromatic substitution patterns. IR spectroscopy can confirm the presence of the carbonyl group (C=O stretch at ~1700 cm1^{-1}) .
  • Elemental Analysis: Match experimental C, H, N percentages with theoretical values (±0.3% tolerance) .

Advanced: How do monocarboxylate transporters (MCTs) influence the retinal uptake of this compound, and what experimental models validate this?

Methodological Answer:
MCT1, MCT2, and MCT4 facilitate H+^+-coupled transport of nicotinate derivatives across the blood-retinal barrier (BRB) . Key validation steps:

  • In Vitro Models: Use TR-iBRB2 cells (rat retinal endothelial cells) to measure 3H^3H-nicotinate uptake kinetics under varying pH and inhibitor conditions (e.g., salicylate) .
  • RT-PCR and Western Blot: Confirm MCT1/2/4 expression in cell lines .
  • In Vivo Autoradiography: Compare retinal vs. brain uptake in rats after intravenous injection to assess tissue-specific transport .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for separation. Monitor transitions m/z 214 → 93 (quantifier) and 214 → 80 (qualifier) .
  • Calibration Curves: Prepare in plasma/serum with deuterated internal standards (e.g., d4_4-nicotinate) to correct for matrix effects .

Advanced: How do conflicting data on cutaneous vasodilation responses to topical nicotinate derivatives arise, and how can they be resolved?

Data Contradiction Analysis:
Variability in laser Doppler velocimetry (LDV) measurements (e.g., perfusion index discrepancies) may stem from:

  • Subject-Specific Factors: Baseline skin perfusion differences . Normalize data by subtracting water-control responses .
  • Dose-Response Linearity: Use log-transformed methyl nicotinate concentrations (e.g., log[100×dose]) to linearize responses .
  • Pretreatment Effects: Pharmacologic agents (e.g., doxepin) may nonlinearly inhibit prostaglandin-mediated pathways. Replicate studies with larger cohorts and stratified randomization .

Advanced: What biochemical pathways link this compound metabolism to adverse effects like fibrosis or cirrhosis?

Methodological Answer:
Nicotinate derivatives perturb NAD+^+/NADP+^+ metabolism, altering redox homeostasis and collagen deposition:

  • Pathway Analysis: Use MetaboAnalyst 5.0 to map nicotinate metabolism (KEGG map00760) and identify dysregulated metabolites (e.g., sphingolipids, linoleate) .
  • In Vivo Models: Administer this compound to hepatic stellate cell (HSC)-transplanted mice. Measure fibrosis markers (α-SMA, collagen I) via qPCR and histology .

Basic: What are the best practices for reporting experimental data on this compound in peer-reviewed journals?

Guidelines:

  • Data Presentation: Avoid duplicating spectral/chromatographic data in text; summarize in tables with error margins (e.g., ±SD) .
  • Supporting Information: Deposit raw NMR/LC-MS spectra, crystal structures (if available), and dose-response curves in repositories like Zenodo. Reference these with hyperlinks .
  • Ethical Compliance: Disclose animal/human study approvals (e.g., IACUC, IRB) and conflicts of interest .

Advanced: How does the solvation thermodynamics of nicotinate derivatives impact their stability in formulation buffers?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures of Cu2+^{2+}-nicotinate complexes in ethanol/water mixtures to assess thermal stability .
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH) during ligand desolvation to optimize solvent systems .

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